N-(furan-2-yl)acetamide
Overview
Description
N-(furan-2-yl)acetamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-yl)acetamide typically involves the reaction of furan-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate furan-2-yl acetate, which is then converted to this compound by the action of ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-(furan-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex furan derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown that this compound derivatives exhibit anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(furan-2-yl)acetamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Similar in structure but lacks the acetamide group.
Furan-2-ylmethylamine: Contains an amine group instead of an acetamide group.
Furan-2,5-dione: An oxidized derivative of furan.
Uniqueness: this compound is unique due to its specific combination of the furan ring and acetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
N-(furan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKUXSNZBKDEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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